HS-173

Content Navigation

Eliminate assay variability from unstable or non-selective PI3K inhibitors. HS-173 provides highly potent (IC50 0.8 nM) PI3Kα inhibition, cell-permeable with superior kinase selectivity and in vivo stability. Key advantages: • Sub-nanomolar potency reduces API usage per assay, minimizing vehicle-induced toxicity. • Consistent in vivo efficacy at 10 mg/kg in murine solid tumor models. • Simultaneously suppresses DNA-PKcs/ATM for radio-resistance studies. • Suppresses hepatic stellate cell proliferation in fibrosis models. Ideal for preclinical oncology, radiosensitization, and anti-fibrotic research.

CAS Number

Product Name

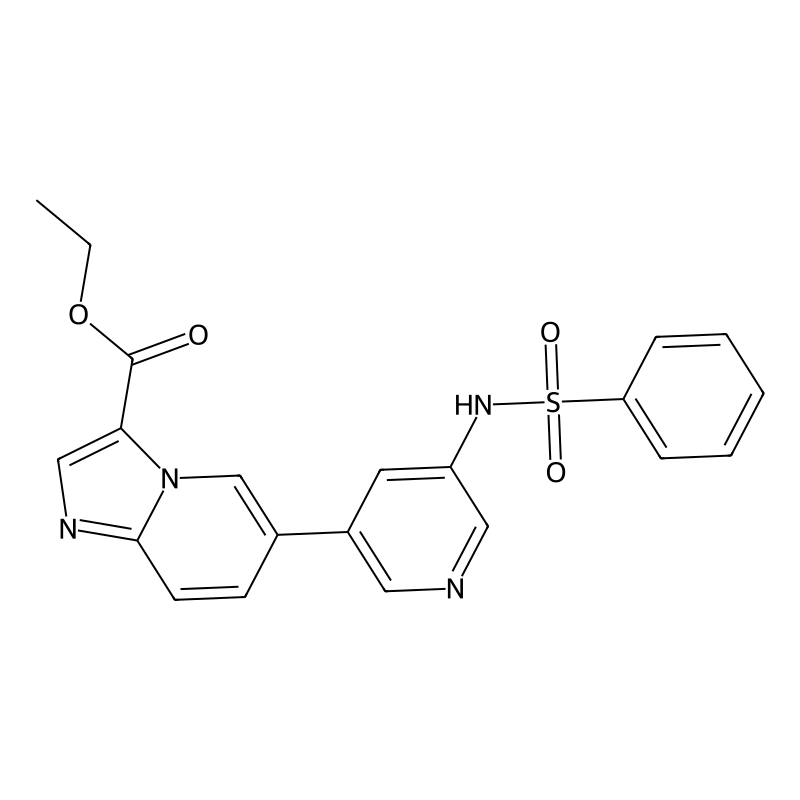

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

HS-173 (CAS: 1276110-06-5) is a highly potent, cell-permeable imidazo[1,2-a]pyridine-derived inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα). Exhibiting an IC50 of 0.8 nM, it is structurally optimized to provide superior kinase selectivity and in vivo stability compared to early-generation pan-PI3K inhibitors . For procurement professionals and lead researchers, HS-173 represents a high-efficiency benchmark compound for preclinical oncology, radiosensitization, and fibrosis models, offering reliable formulation compatibility in standard laboratory vehicles (such as DMSO and PEG400) and predictable pharmacokinetic behavior in murine models .

Research Fit

Substituting HS-173 with older, more common PI3K inhibitors like LY294002 or Wortmannin introduces significant experimental and financial risks. Wortmannin is notoriously unstable in aqueous solutions and culture media, leading to rapid degradation and irreproducible assay results . LY294002 requires micromolar concentrations (IC50 ~ 0.5 µM) to achieve pathway blockade, which necessitates higher vehicle volumes that often induce baseline cellular toxicity and confound data . Furthermore, alternative clinical-stage inhibitors like Buparlisib (BKM120) exhibit higher IC50 values (52 nM) and broad pan-PI3K activity, which can trigger unwanted off-target effects in assays requiring strict PI3Kα-specific modulation. Procuring HS-173 ensures sub-nanomolar potency, reducing the required active pharmaceutical ingredient (API) per assay and minimizing vehicle-induced artifacts.

Substitution Risk

Superior Potency and Reduced API Consumption

HS-173 demonstrates exceptional on-target potency with an IC50 of 0.8 nM for PI3Kα, significantly outperforming early-generation benchmarks like LY294002 (IC50 = 500 nM) and clinical-stage alternatives like Buparlisib (BKM120, IC50 = 52 nM) . This 65-fold to 625-fold increase in potency allows laboratories to achieve complete pathway inhibition at low nanomolar working concentrations, drastically reducing the total mass of compound required per assay and minimizing the risk of DMSO-induced solvent toxicity in sensitive cell cultures .

| Evidence Dimension | PI3Kα Enzymatic Inhibition (IC50) |

| Target Compound Data | 0.8 nM (HS-173) |

| Comparator Or Baseline | 500 nM (LY294002) and 52 nM (BKM120) |

| Quantified Difference | 65x to 625x higher potency for HS-173 |

| Conditions | Cell-free luminescent kinase assay |

Higher potency directly translates to lower API consumption per experiment and eliminates vehicle-toxicity artifacts in sensitive cell lines.

In Vivo Formulation and Dosing

Unlike Wortmannin, which suffers from rapid aqueous hydrolysis, HS-173 demonstrates excellent processability and stability for in vivo applications. It can be reliably formulated in a standard DPBS:PEG400:DMSO (4:5:1) vehicle for intraperitoneal injection, maintaining solubility and efficacy[1]. In murine xenograft and orthotopic models, HS-173 achieves significant tumor suppression and anti-metastatic effects at doses of 10 mg/kg to 30 mg/kg without inducing systemic drug toxicity or body weight loss, providing a highly reproducible baseline for preclinical procurement [2].

| Evidence Dimension | In Vivo Dosing and Formulation Stability |

| Target Compound Data | Stable and effective at 10-30 mg/kg in DPBS:PEG400:DMSO (4:5:1) |

| Comparator Or Baseline | Wortmannin (rapid aqueous degradation) / LY294002 (requires high-dose formulations prone to precipitation) |

| Quantified Difference | Reliable solubility and low-dose efficacy without body weight loss |

| Conditions | Murine xenograft and orthotopic pancreatic tumor models |

Predictable formulation and stability in standard laboratory vehicles reduce preparation time and prevent costly in vivo study failures.

Dual Pathway Radiosensitization

In combination therapy models, HS-173 acts as a potent radiosensitizer by blocking both the PI3K/AKT survival pathway and radiation-induced DNA damage repair mechanisms (ATM and DNA-PKcs). When applied at 1 µM alongside ionizing radiation (4-10 Gy), HS-173 significantly enhances G2/M phase cell cycle arrest and apoptosis in radio-resistant pancreatic and breast cancer cell lines [1]. Compared to LY294002, which requires much higher doses to achieve similar radiosensitization, HS-173 provides a cleaner, more targeted pharmacological profile for evaluating combination radiotherapies [2].

| Evidence Dimension | Radiosensitization Concentration |

| Target Compound Data | Effective at 1 µM (HS-173) |

| Comparator Or Baseline | Requires >10 µM (LY294002) |

| Quantified Difference | >10-fold reduction in required concentration for equivalent radiosensitization |

| Conditions | Pancreatic (Miapaca-2/PANC-1) and Breast (MDA-MB-231) cancer cells + 4-10 Gy Radiation |

Procuring HS-173 enables researchers to conduct high-fidelity combination therapy screens without the confounding off-target toxicity of high-dose older inhibitors.

Xenograft and Orthotopic Tumor Models

Due to its high solubility in PEG400/DMSO mixtures and potent in vivo efficacy at 10 mg/kg, HS-173 is the optimal choice for evaluating PI3Kα blockade in murine models of solid tumors, particularly pancreatic cancer [1].

Radiosensitization and Combination Assays

HS-173 is highly recommended for studies investigating the circumvention of radio-resistance. Its ability to simultaneously inhibit PI3K/AKT and suppress DNA-PKcs/ATM at 1 µM makes it a superior benchmark for combination radiotherapy screening [2].

Hepatic Fibrosis and Stellate Cell Models

Beyond oncology, HS-173 is utilized in fibrotic disease modeling. It effectively suppresses hepatic stellate cell (HSC-T6 and LX-2) proliferation and reduces collagen I and vimentin expression in CCl4-induced liver fibrosis models, providing a reliable tool for anti-fibrotic drug discovery .

Application Fit Matrix

References

- [1] Rumman, M., et al. 'HS-173, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer.' Oncotarget 7.47 (2016): 78029.

- [2] Park, J. H., et al. 'Radiosensitization of the PI3K inhibitor HS-173 through reduction of DNA damage repair in pancreatic cancer.' Oncotarget 8.52 (2017): 89906.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Lee H, Kim SJ, Jung KH, Son MK, Yan HH, Hong S, Hong SS. A novel imidazopyridine PI3K inhibitor with anticancer activity in non-small cell lung cancer cells. Oncol Rep. 2013 Aug;30(2):863-9. doi: 10.3892/or.2013.2499. Epub 2013 May 27. PubMed PMID: 23708425.

3: Jung KH, Ryu YL, Lee HS, Lee H, Son MK, Yan HH, Hong SW, Ryu JK, Hong S, Suh JK, Hong SS. A novel PI3K inhibitor alleviates fibrotic responses in fibroblasts derived from Peyronie's plaques. Int J Oncol. 2013 Jun;42(6):2001-8. doi: 10.3892/ijo.2013.1905. Epub 2013 Apr 16. PubMed PMID: 23588860.

4: Yun SM, Jung KH, Lee H, Son MK, Seo JH, Yan HH, Park BH, Hong S, Hong SS. Synergistic anticancer activity of HS-173, a novel PI3K inhibitor in combination with Sorafenib against pancreatic cancer cells. Cancer Lett. 2013 May 1;331(2):250-61. doi: 10.1016/j.canlet.2013.01.007. Epub 2013 Jan 20. PubMed PMID: 23340175.

5: Lee H, Jung KH, Jeong Y, Hong S, Hong SS. HS-173, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis. Cancer Lett. 2013 Jan 1;328(1):152-9. doi: 10.1016/j.canlet.2012.08.020. Epub 2012 Aug 26. PubMed PMID: 22929971.

Explore Compound Types